5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14981217
InChI: InChI=1S/C18H20ClN3O2/c1-21-7-3-4-15(21)12-20-18(23)17-11-13-10-14(19)5-6-16(13)22(17)8-9-24-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23)
SMILES:
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.8 g/mol

5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14981217

Molecular Formula: C18H20ClN3O2

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C18H20ClN3O2
Molecular Weight 345.8 g/mol
IUPAC Name 5-chloro-1-(2-methoxyethyl)-N-[(1-methylpyrrol-2-yl)methyl]indole-2-carboxamide
Standard InChI InChI=1S/C18H20ClN3O2/c1-21-7-3-4-15(21)12-20-18(23)17-11-13-10-14(19)5-6-16(13)22(17)8-9-24-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23)
Standard InChI Key SPFQMHIXARUBLY-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl

Introduction

The compound 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic molecule belonging to the indole carboxamide family. These compounds are notable for their diverse biological activities, including potential applications in medicinal chemistry. This article provides a detailed exploration of its structure, synthesis, physicochemical properties, and potential applications.

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

  • Preparation of Indole Derivatives:

    • The indole core is chlorinated at position 5 using selective chlorination agents.

    • The carboxylic acid functionality at position 2 is activated using carbonyldiimidazole or similar coupling agents.

  • Carboxamide Formation:

    • The activated carboxylic acid reacts with a pyrrole-containing amine derivative (e.g., N-methylpyrrole).

  • Introduction of Methoxyethyl Substituent:

    • A nucleophilic substitution reaction introduces the methoxyethyl group at position 1 of the indole ring.

  • Purification:

    • The final product is purified using recrystallization or chromatography techniques.

Physicochemical Characteristics

CharacteristicValue/Observation
SolubilitySoluble in organic solvents such as DMSO and methanol; limited aqueous solubility.
Melting PointNot explicitly reported but typically high due to aromatic stability.
Spectroscopic Features- IR: Characteristic peaks for amide (C=O stretch) and aromatic C-H stretches.
- NMR: Signals corresponding to indole protons, methoxy group, and pyrrole moiety.
- Mass Spectrometry: Molecular ion peak at m/z=320m/z = 320.

Research Findings

A review of related studies highlights the following:

  • Structure-Activity Relationship (SAR):

    • The chloro substituent enhances lipophilicity and membrane permeability.

    • The pyrrole group contributes to binding interactions with biological targets.

  • Docking Studies:

    • Computational models suggest strong interactions with enzymes like kinases or proteases due to hydrogen bonding and hydrophobic interactions.

  • Synthetic Versatility:

    • Modifications at the methoxyethyl chain or pyrrole moiety can fine-tune biological activity.

Applications and Future Directions

This compound holds promise in drug discovery programs targeting infectious diseases, cancer, and neurological disorders. Further studies on its pharmacokinetics, toxicity, and efficacy are essential to realize its therapeutic potential.

This comprehensive analysis underscores the importance of continued research into novel indole derivatives like 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide for advancing medicinal chemistry and pharmacology.

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